Home > Products > Screening Compounds P75034 > (S)-(-)-O-Desmethylcarvedilol
(S)-(-)-O-Desmethylcarvedilol - 123372-13-4

(S)-(-)-O-Desmethylcarvedilol

Catalog Number: EVT-1481999
CAS Number: 123372-13-4
Molecular Formula: C₂₃H₂₄N₂O₄
Molecular Weight: 392.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-(-)-O-Desmethylcarvedilol is a chiral compound derived from carvedilol, which is a non-selective beta-blocker primarily used in the treatment of hypertension and heart failure. This compound retains some pharmacological properties of its parent compound while exhibiting distinct biochemical behaviors due to its enantiomeric nature. As a metabolite of carvedilol, (S)-(-)-O-Desmethylcarvedilol plays a significant role in understanding the drug's metabolic pathways and therapeutic effects .

Source

(S)-(-)-O-Desmethylcarvedilol is synthesized through the demethylation of carvedilol, utilizing various chemical reactions and demethylating agents. This compound serves as a crucial intermediate in pharmaceutical research and development, particularly in the context of cardiovascular drugs .

Classification

This compound falls under the category of small molecules and is classified as a beta-adrenergic antagonist. Its structural classification aligns with that of other adrenergic blockers, which interact with beta-adrenergic receptors to exert their pharmacological effects .

Synthesis Analysis

Methods

The synthesis of (S)-(-)-O-Desmethylcarvedilol typically involves the following methods:

  • Demethylation: The primary method for synthesizing (S)-(-)-O-Desmethylcarvedilol is through the demethylation of carvedilol. This process can be achieved using agents such as boron tribromide or aluminum chloride.
  • Reaction Conditions: The reaction generally requires anhydrous solvents and controlled temperatures to selectively remove the methyl group without affecting other functional groups. The optimization of these conditions is critical for maximizing yield and purity in both laboratory and industrial settings .

Technical Details

In industrial applications, large-scale production may involve continuous flow reactors and advanced purification techniques, such as chromatography, to enhance synthesis efficiency. These methods ensure that the final product meets the required specifications for pharmaceutical use.

Molecular Structure Analysis

Structure

The molecular structure of (S)-(-)-O-Desmethylcarvedilol can be represented by its chemical formula C24H26N2O4C_{24}H_{26}N_2O_4. The compound features a complex arrangement that includes a carbazole moiety and various functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 406.47 g/mol
  • Chemical Formula: C24H26N2O4C_{24}H_{26}N_2O_4
  • CAS Number: 123372-13-4
  • InChI Key: OGHNVEJMJSYVRP-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

(S)-(-)-O-Desmethylcarvedilol can undergo several chemical reactions, including:

  • Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert it into alcohols or amines.
  • Substitution: Nucleophilic or electrophilic substitution can introduce new functional groups into the molecule, modifying its chemical properties .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride.
    These reactions are crucial for modifying the compound for various applications in medicinal chemistry .
Mechanism of Action

The mechanism of action for (S)-(-)-O-Desmethylcarvedilol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits catecholamine effects, leading to decreased heart rate and blood pressure. Additionally, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress. The primary molecular targets include beta-1 and beta-2 adrenergic receptors .

Physical and Chemical Properties Analysis

Physical Properties

(S)-(-)-O-Desmethylcarvedilol is characterized by:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and form.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong oxidizing agents; stability can be compromised under extreme conditions.

Relevant data regarding its physical state, solubility, and reactivity are essential for handling and application in research settings .

Applications

(S)-(-)-O-Desmethylcarvedilol has several scientific applications, including:

  • Analytical Chemistry: Used as a reference standard to study metabolic pathways related to carvedilol.
  • Biological Research: Investigated for its effects on cellular signaling pathways and potential roles in modulating biological processes.
  • Pharmaceutical Development: Explored for its therapeutic potential and side effects in cardiovascular treatments.
  • Industrial Use: Serves as an intermediate in the synthesis of new pharmaceuticals and models in drug metabolism studies .
Introduction to (S)-(-)-O-Desmethylcarvedilol

Structural and Stereochemical Characterization

(S)-(-)-O-Desmethylcarvedilol arises from O-demethylation of the parent carvedilol molecule, retaining the chiral center at the C-1 position of the propanolamine side chain. The S(-) configuration confers a spatial orientation essential for optimal binding to β-adrenergic receptors. Key structural features include:

  • Chiral Center: The asymmetric carbon with absolute (S) configuration governs receptor affinity. The S(-)-enantiomer exhibits a spatial arrangement where the hydroxyl group and carbazole moiety occupy positions critical for hydrogen bonding with β1-adrenoceptor residues [7] [10].
  • Molecular Modifications: Demethylation of the methoxy group on the 2-(2-methoxyphenoxy)ethyl side chain yields a phenolic metabolite, reducing logP (experimental: ~3.8) compared to carvedilol (logP ~4.1) but enhancing polarity and potential for phase-II conjugation [10].
  • Stereochemical Stability: Unlike carvedilol, DMC resists racemization in vivo due to the absence of enzymatic pathways capable of inverting its chiral center. This stability ensures preserved enantiomeric purity in systemic circulation [5].

Table 1: Structural Properties of (S)-(-)-O-Desmethylcarvedilol vs. Carvedilol

Property(S)-(-)-DMCCarvedilol (Racemate)
Molecular FormulaC₂₃H₂₄N₂O₄C₂₄H₂₆N₂O₄
Molar Mass (g/mol)392.5406.5
Chiral Centers1 (S configuration)1 (Racemic)
logP (Experimental)~3.8~4.1
Hydrogen Bond Donors32

Molecular docking simulations reveal that (S)-(-)-DMC forms a triad of hydrogen bonds with β1-adrenoceptor residues (Ser⁴⁹², Asn⁵¹⁰, Tyr⁵⁰⁷), while the (R)-enantiomer fails to align these interactions due to steric clashes. This underpins the 100-fold higher β-blocking potency of the S(-) enantiomer [10].

Role as a Metabolite of Carvedilol in Pharmacokinetics

(S)-(-)-DMC is generated predominantly via hepatic cytochrome P450 (CYP)-mediated oxidation, with kinetics influenced by genetic polymorphisms and drug interactions:

  • Metabolic Pathway: CYP2C9 is the primary isoform responsible for carvedilol’s O-demethylation (contributing ~70% of DMC formation), while CYP2D6 plays a minor role (~15%). This contrasts with carvedilol’s hydroxylation (CYP2D6-dominant) [3] [5].
  • Enantioselectivity: S(-)-Carvedilol is preferentially metabolized to (S)-(-)-DMC due to stereospecific binding in CYP2C9’s active site. Plasma concentrations of (S)-DMC exceed (R)-DMC by 2–3 fold post-carvedilol dosing [5] [8].
  • Pharmacokinetic Variability: In CYP2D6 poor metabolizers (e.g., 10/10 genotype), carvedilol clearance decreases by 32.8%, increasing systemic exposure to both parent drug and (S)-(-)-DMC [1] [8]. Diabetic patients on glibenclamide (a CYP2C9 inhibitor) show 40% higher (S)-DMC AUC0–∞ due to metabolic inhibition [5].

Table 2: Enzymatic Contributions to DMC Formation

CYP IsoformContribution to DMC FormationInhibitors/Inducers
CYP2C9~70%Sulfaphenazole, Glibenclamide
CYP2D6~15%Quinidine, Paroxetine
CYP3A4/CYP1A2<15%Ketoconazole, FluvoXamine

S(-)-DMC exhibits a plasma half-life of 8–10 hours—slightly longer than carvedilol’s 7–10 hours—owing to reduced plasma protein binding (92% vs. 98% for carvedilol). Its formation rate correlates linearly with carvedilol doses (12.5–50 mg), indicating non-saturable metabolism [3] [5] [8].

Significance of Enantiomeric Specificity in Adrenergic Modulation

The S(-) enantiomer of DMC drives pharmacodynamic activity through selective adrenoceptor interactions:

  • β1-Adrenoceptor Antagonism: (S)-(-)-DMC binds human β1-receptors with high affinity (Ki = 0.8 nM), comparable to S(-)-carvedilol (Ki = 0.4 nM). Its potency is 13-fold higher than 4′-hydroxycarvedilol and 30-fold higher than the (R)-DMC enantiomer (Ki >100 nM) [7] [10].
  • α1-Adrenoceptor Inactivity: Unlike carvedilol, neither enantiomer of DMC exhibits significant α1-blockade (Ki >1,000 nM), eliminating vasodilatory effects. This simplifies its pharmacodynamic profile to pure β-blockade [7] [10].
  • Eudismic Ratio: The activity ratio (S)-DMC:(R)-DMC for β1-blockade exceeds 100:1, mirroring carvedilol’s enantioselectivity. This underscores that β-antagonism is exclusively mediated by S-configured molecules [7] [10].

Properties

CAS Number

123372-13-4

Product Name

(S)-(-)-O-Desmethylcarvedilol

IUPAC Name

2-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol

Molecular Formula

C₂₃H₂₄N₂O₄

Molecular Weight

392.45

InChI

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m0/s1

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O

Synonyms

(S)- 2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol;_x000B_(S)-(-)-O-Desmethylcarvedilol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.